molecular formula C17H14FNO2 B2661666 2-(4-Fluorophenyl)-5,8-dimethoxyquinoline CAS No. 860783-89-7

2-(4-Fluorophenyl)-5,8-dimethoxyquinoline

Cat. No. B2661666
CAS RN: 860783-89-7
M. Wt: 283.302
InChI Key: GSJXJHARYIIOHO-UHFFFAOYSA-N
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Description

The compound “2-(4-Fluorophenyl)-5,8-dimethoxyquinoline” is a quinoline derivative. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . Fluorophenyl refers to a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached, and dimethoxy refers to the presence of two methoxy groups (-O-CH3).


Molecular Structure Analysis

The molecular structure of similar compounds is characterized by the presence of a quinoline core, which is a bicyclic compound containing two fused benzene rings . The fluorophenyl and methoxy groups are likely attached at the 2nd and 5th, 8th positions of the quinoline core .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the formation of the quinoline ring, which can be achieved through cyclization reactions . Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions .

Future Directions

The future directions for the study of “2-(4-Fluorophenyl)-5,8-dimethoxyquinoline” could include a detailed investigation of its synthesis, characterization, and potential biological activities. Given the known activities of many quinoline derivatives, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

2-(4-fluorophenyl)-5,8-dimethoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2/c1-20-15-9-10-16(21-2)17-13(15)7-8-14(19-17)11-3-5-12(18)6-4-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJXJHARYIIOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=NC2=C(C=C1)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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